Cas no 2171722-33-9 (2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylazetidin-3-yl}oxy)acetic acid)

2-({1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylazetidin-3-yl}oxy)acetic acid is a specialized Fmoc-protected amino acid derivative featuring an azetidine ring and a pent-4-ynoyl linker. Its key advantages include the presence of a reactive alkyne group, enabling click chemistry applications such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC), and the Fmoc-protected amine, which facilitates solid-phase peptide synthesis (SPPS). The azetidine scaffold provides conformational rigidity, enhancing structural diversity in peptide design. The carboxylic acid moiety allows further functionalization or conjugation. This compound is particularly valuable in medicinal chemistry and bioconjugation, offering precise control over molecular assembly while maintaining compatibility with standard peptide synthesis protocols. Its stability and reactivity make it suitable for advanced research applications.
2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylazetidin-3-yl}oxy)acetic acid structure
2171722-33-9 structure
Product Name:2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylazetidin-3-yl}oxy)acetic acid
CAS No:2171722-33-9
MF:C25H24N2O6
MW:448.467866897583
CID:6385824
PubChem ID:165958707
Update Time:2025-05-28

2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylazetidin-3-yl}oxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylazetidin-3-yl}oxy)acetic acid
    • 2171722-33-9
    • 2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]azetidin-3-yl}oxy)acetic acid
    • EN300-1573162
    • Inchi: 1S/C25H24N2O6/c1-2-7-22(24(30)27-12-16(13-27)32-15-23(28)29)26-25(31)33-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h1,3-6,8-11,16,21-22H,7,12-15H2,(H,26,31)(H,28,29)
    • InChI Key: BLGWGDQLFHSEIV-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1CN(C(C(CC#C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1

Computed Properties

  • Exact Mass: 448.16343649g/mol
  • Monoisotopic Mass: 448.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 763
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 105Ų

2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylazetidin-3-yl}oxy)acetic acid Pricemore >>

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Additional information on 2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylazetidin-3-yl}oxy)acetic acid

Recent Advances in the Study of 2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylazetidin-3-yl}oxy)acetic acid (CAS: 2171722-33-9)

In recent years, the compound 2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylazetidin-3-yl}oxy)acetic acid (CAS: 2171722-33-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promise in various applications, including drug discovery, peptide synthesis, and targeted therapeutics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the azetidine ring in its structure makes it particularly valuable for synthetic and medicinal chemistry applications.

Recent studies have focused on the synthesis and optimization of this compound to enhance its utility in bioconjugation and peptide modification. Researchers have reported improved yields and purity through novel synthetic routes, leveraging advanced techniques such as solid-phase peptide synthesis (SPPS) and click chemistry. The alkyne functionality in the pent-4-ynoyl moiety has been exploited for bioorthogonal reactions, enabling site-specific modifications of biomolecules.

One of the key findings from recent research is the compound's role in the development of peptide-based therapeutics. Its ability to serve as a linker or spacer in peptide-drug conjugates (PDCs) has been demonstrated in preclinical studies, showing enhanced stability and targeted delivery of therapeutic agents. Additionally, the azetidine ring's conformational rigidity has been found to improve the pharmacokinetic properties of the resulting conjugates, making them more suitable for in vivo applications.

Further investigations have explored the compound's potential in chemical biology tools, such as activity-based probes (ABPs) and fluorescent tags. The Fmoc group's photolabile properties allow for controlled release of active molecules, which is advantageous in light-activated therapeutic strategies. These advancements highlight the versatility of 2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylazetidin-3-yl}oxy)acetic acid in both research and clinical settings.

In conclusion, the ongoing research on 2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylazetidin-3-yl}oxy)acetic acid (CAS: 2171722-33-9) underscores its importance in modern chemical biology and pharmaceutical sciences. Its multifunctional design and adaptability make it a valuable tool for drug development and bioconjugation strategies. Future studies are expected to further elucidate its mechanisms and expand its applications in precision medicine and targeted therapies.

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